

An In-depth Technical Guide to 3-Bromo-6-chloro-2-methoxypyridine

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Compound of Interest

Compound Name: 3-Bromo-6-chloro-2-methoxypyridine

Cat. No.: B578444

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-2-methoxypyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its unique substitution pattern, featuring bromo, chloro, and methoxy groups on the pyridine ring, provides multiple reactive sites for the construction of complex molecular architectures. This compound is of significant interest to researchers and professionals in the pharmaceutical and agrochemical industries due to its utility as a building block for novel active compounds. This technical guide provides a comprehensive overview of its chemical and physical properties, a representative synthetic protocol, and its applications in drug development.

Physicochemical Properties

A summary of the key quantitative data for **3-Bromo-6-chloro-2-methoxypyridine** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	222.47 g/mol	[1][2]
Molecular Formula	C ₆ H ₅ BrClNO	[1][2]
CAS Number	1211526-62-3	[1][2][3][4]
Appearance	Powder or liquid	[2]
Density (Predicted)	1.650 ± 0.06 g/cm ³	[2]
Boiling Point (Predicted)	227.3 ± 35.0 °C	[2]
Flash Point	91.3 ± 25.9 °C	[2]
Refractive Index	1.560	[2]
Purity	≥98.0%	[5]

Applications in Research and Drug Development

3-Bromo-6-chloro-2-methoxypyridine is a valuable intermediate in the synthesis of a variety of chemical entities. Its applications span several key areas of research and development:

- **Pharmaceutical Intermediates:** The presence of both bromine and chlorine atoms allows for selective participation in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are fundamental in the synthesis of active pharmaceutical ingredients (APIs). For instance, it can be utilized in the synthesis of substituted piperidinones, which are structural motifs found in various biologically active molecules.[6]
- **Agrochemical Synthesis:** Similar to its role in pharmaceuticals, this compound serves as a precursor for the development of new pesticides and herbicides.[5]
- **Dye and Pigment Industry:** The pyridine core and its reactive handles make it a suitable starting material for the synthesis of novel dyes and pigments.[5]
- **Flavor and Fragrance:** It is also used as an intermediate in the creation of new flavor and fragrance compounds.[5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a bromo-substituted pyridine derivative like **3-Bromo-6-chloro-2-methoxypyridine**. This reaction is a powerful method for the formation of carbon-carbon bonds.

Reaction Scheme:

Materials and Reagents:

- **3-Bromo-6-chloro-2-methoxypyridine**
- Arylboronic acid
- Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
- Base (e.g., K₃PO₄, Na₂CO₃)
- Solvent (e.g., 1,4-Dioxane/Water, Toluene)
- Anhydrous sodium sulfate
- Dichloromethane
- Ethyl acetate
- Brine solution
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine **3-Bromo-6-chloro-2-methoxypyridine** (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

- **Catalyst Addition:** To this mixture, add the palladium catalyst (typically 1-5 mol%).
- **Solvent Addition:** Add the degassed solvent system to the flask.
- **Reaction:** Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir for the required time (typically 2-18 hours), monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired coupled product.

Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura cross-coupling reaction described above.



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Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety Information

A Safety Data Sheet (SDS) for **3-Bromo-6-chloro-2-methoxypyridine** is available and should be consulted before handling.[3] While specific toxicological data is limited, standard laboratory safety precautions should be observed.[3] This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handling should be

performed in a well-ventilated area or a fume hood. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3]

Conclusion

3-Bromo-6-chloro-2-methoxypyridine is a key chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical development. Its versatile reactivity allows for the efficient synthesis of complex molecules. The information provided in this guide serves as a valuable resource for researchers and scientists working with this compound, enabling them to leverage its properties for the advancement of their research and development endeavors.

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